molecular formula C14H17N3O.C4H6O4 B1179066 PacB protein CAS No. 146811-41-8

PacB protein

カタログ番号: B1179066
CAS番号: 146811-41-8
注意: 研究専用です。人間または獣医用ではありません。
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説明

PacB is a tRNA-dependent aminoacyltransferase critical in the biosynthesis of pacidamycins, a family of uridyl pentapeptide antibiotics produced by Streptomyces coeruleorubidus . It catalyzes the transfer of an alanyl residue from alanyl-tRNA to the tetrapeptidyl intermediate (mTyr2-DABA3-Ala4-CO-mTyr5) bound to the thio-templated nonribosomal peptide synthetase (NRPS) assembly line protein PacH, forming the pentapeptide scaffold . Genetic deletion of pacB abolishes pentapeptide production while retaining tetrapeptide synthesis, confirming its role in chain elongation . PacB exhibits high sequence identity (67–68%) with homologs in other uridyl peptide biosynthetic gene clusters, such as NpsN in Streptomyces sp. DSM 5940, though the functional roles of these homologs remain uncharacterized .

特性

CAS番号

146811-41-8

分子式

C14H17N3O.C4H6O4

同義語

PacB protein

製品の起源

United States

類似化合物との比較

Fem Ligases (e.g., FemX)

Functional Homology :

  • PacB shares mechanistic parallels with Fem ligases, which modify peptidoglycans in bacterial cell walls. For example, FemX in Weissella viridescens transfers alanyl residues from alanyl-tRNA to the lysine residue of peptidoglycan precursors to initiate cross-bridge formation .
  • Substrate Specificity :
    • FemX acts on peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide), while PacB targets NRPS-bound tetrapeptide intermediates .
    • PacB delivers alanyl residues to the m-Tyr2 residue of the pacidamycin scaffold, whereas FemX modifies the lysine residue in peptidoglycan stems .

Structural and Sequence Divergence :

  • PacB has only 11% sequence identity and 26% similarity to FemX, as revealed by ClustalW analysis .
  • Structural modeling predicts PacB has a cleft-separated two-domain architecture, with one domain resembling the GCN5-like N-acetyltransferase superfamily. This contrasts with FemX, which lacks conservation in residues critical for UDP-MurNAc-pentapeptide binding .

Cyclodipeptide Synthases (CDPSs)

Functional Contrast :

  • CDPSs utilize two aminoacylated tRNAs to catalyze cyclic dipeptide formation in secondary metabolism, sharing a class I aminoacyl-tRNA synthetase (aatRS)-like fold .
  • PacB lacks the aatRS-like architecture and instead transfers a single alanyl residue to a tethered peptidyl intermediate, acting as a chain-elongating enzyme rather than a cyclase .

MprF and Other tRNA-Dependent Transferases

Functional Context :

  • Enzymes like MprF (lysyl/alanyl transferase) modify lipids in primary metabolism, whereas PacB operates in secondary metabolite biosynthesis .
  • PacB bridges ribosomal and nonribosomal peptide synthesis by hijacking aminoacyl-tRNA for antibiotic biosynthesis, a unique feature among tRNA-dependent transferases .

Data Tables

Table 1: Key Features of PacB vs. FemX and CDPSs

Feature PacB FemX (Fem Ligase) CDPSs
Function tRNA-dependent alanyl transfer for pentapeptide elongation tRNA-dependent alanyl transfer for peptidoglycan cross-bridging tRNA-dependent cyclic dipeptide synthesis
Substrate NRPS-bound tetrapeptide UDP-MurNAc-pentapeptide Two aminoacyl-tRNAs
Sequence Identity 11% vs. FemX No homology to PacB
Reaction Rate 39 nM/min (alanyl-tRNA) Not reported Variable (tRNA-dependent)
Structural Fold GCN5-like N-acetyltransferase domain Peptidoglycan-binding domain aatRS-like fold

Table 2: Homologs of PacB in Other Species

Homolog Organism Sequence Identity Functional Status
NpsN Streptomyces sp. DSM 5940 67% Uncharacterized
SrosN15_15085 Streptomyces roseosporus 68% Uncharacterized
Hypothetical protein Streptomyces sviceus 44% Linked to NRPS gene clusters

Research Implications

PacB represents a novel class of tRNA-dependent transferases that integrate ribosomal and nonribosomal biosynthesis pathways. Its preference for alanyl-tRNA over other activated species highlights evolutionary specialization for antibiotic production . Structural and functional divergences from Fem ligases and CDPSs underscore the diversity of tRNA-dependent enzymes in secondary metabolism . Future studies should explore PacB homologs to uncover broader roles in natural product biosynthesis.

Q & A

Basic Research Questions

Q. What experimental approaches are optimal for initial characterization of PacB protein's structure and function?

  • Methodological Answer : Begin with sequence alignment tools like BLAST to identify homologs and conserved domains . For structural insights, use X-ray crystallography or cryo-EM, leveraging databases like the Protein Data Bank (PDB) to compare existing templates . Functional assays (e.g., enzymatic activity, binding kinetics) should align with ICH Q6B guidelines for physicochemical and biological property validation .

Q. How should researchers select and curate datasets for PacB protein studies to ensure reproducibility?

  • Methodological Answer :

  • Dataset Curation : Specify the source (e.g., PDB, UniProt), version, and filtering criteria (e.g., sequence identity <30%, resolution ≤2.5 Å) .
  • Metadata Reporting : Include amino acid frequencies, class imbalance (e.g., active vs. inactive states), and experimental conditions (e.g., pH, temperature) .
  • Example Data Table :
Dataset SourceFiltering CriteriaSequence Identity ThresholdResolution (Å)
PDBX-ray structures<30%≤2.5
UniProtReviewed entriesN/AN/A

Q. Which databases and tools are essential for retrieving high-confidence structural data on PacB protein?

  • Methodological Answer :

  • Primary Databases : PDB for 3D structures , NCBI Protein for sequences , and Protein Segment Finder for motif-specific queries .
  • APIs : Use the Proteins API (EBI) to integrate annotations (e.g., post-translational modifications, interactions) programmatically .

Advanced Research Questions

Q. How can machine learning models be optimized to predict PacB protein interactions while addressing dataset biases?

  • Methodological Answer :

  • Bias Mitigation : Apply stratified sampling to address class imbalance (e.g., underrepresented binding partners) and report metrics like precision-recall curves .
  • Feature Engineering : Integrate evolutionary conservation scores (e.g., from Pfam) and physicochemical properties (e.g., hydrophobicity, charge) .
  • Validation : Use cross-validation against experimental binding assays (e.g., SPR, ITC) to resolve discrepancies .

Q. What strategies resolve conflicting structural data on PacB protein from X-ray crystallography vs. NMR spectroscopy?

  • Methodological Answer :

  • Constraint Integration : Use tools like Rosetta or HADDOCK to refine models by incorporating hydrogen-bonding networks and contact maps .
  • Statistical Validation : Calculate RMSD between experimental and predicted structures, prioritizing regions with high B-factors (flexibility) .
  • Example Workflow :

Overlay PDB structures (e.g., 1ABC, 2XYZ) using PyMOL.

Identify divergent regions (e.g., loop conformations).

Validate with mutagenesis or hydrogen-deuterium exchange (HDX) mass spectrometry .

Q. How can multi-omics data (e.g., proteomics, transcriptomics) be integrated to study PacB protein's role in cellular pathways?

  • Methodological Answer :

  • Data Integration : Use platforms like Cytoscape to map PacB interactions onto pathways (e.g., KEGG, Reactome) .
  • Correlation Analysis : Apply weighted gene co-expression networks (WGCNA) to link PacB expression levels with phenotypic outcomes .
  • Validation : Prioritize hypotheses using CRISPR-Cas9 knockout followed by functional rescue assays .

Data Contradiction and Validation

Q. What steps should be taken when bioinformatics predictions for PacB protein function conflict with experimental results?

  • Methodological Answer :

  • Hypothesis Refinement : Re-examine sequence alignment thresholds (e.g., adjust E-values in BLAST) or model training data .
  • Experimental Triangulation : Combine orthogonal methods (e.g., fluorescence polarization for binding, SAXS for solution-state structure) .
  • Case Study Example : If AlphaFold predicts a disordered region but circular dichroism shows α-helical content, perform molecular dynamics simulations to assess conformational stability .

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